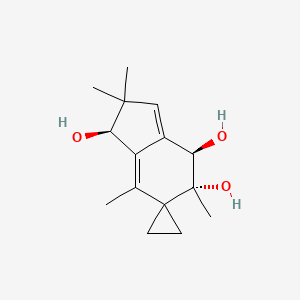

Dihydroilludin M

Description

Dihydroilludin M is a sesquiterpenoid natural product first isolated from the fungus Clitocybe illudens (commonly known as the "jack-o'-lantern mushroom") and later identified in Granulobasidium vellereum . Its molecular structure (3S,4S,7R-configuration) features a bicyclic sesquiterpenoid core with a saturated ketone group, distinguishing it from its more cytotoxic analogs, Illudin S and Illudin M . Early studies classified it as a secondary metabolite with moderate bioactivity, though its role in fungal defense mechanisms remains unclear.

This compound gained attention due to its structural similarity to Illudin S/M, which exhibit potent anticancer properties. However, this compound demonstrates significantly reduced cytotoxicity, making it a subject of interest for structure-activity relationship (SAR) studies .

Properties

CAS No. |

34338-99-3 |

|---|---|

Molecular Formula |

C15H22O3 |

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(1S,4R,5R)-2,2,5,7-tetramethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol |

InChI |

InChI=1S/C15H22O3/c1-8-10-9(7-13(2,3)12(10)17)11(16)14(4,18)15(8)5-6-15/h7,11-12,16-18H,5-6H2,1-4H3/t11-,12-,14+/m1/s1 |

InChI Key |

MBTBAQPUVNSQEB-BZPMIXESSA-N |

SMILES |

CC1=C2C(C(C=C2C(C(C13CC3)(C)O)O)(C)C)O |

Isomeric SMILES |

CC1=C2[C@H](C(C=C2[C@H]([C@](C13CC3)(C)O)O)(C)C)O |

Canonical SMILES |

CC1=C2C(C(C=C2C(C(C13CC3)(C)O)O)(C)C)O |

Synonyms |

dihydroilludin M |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural distinctions between dihydroilludin M and related compounds include:

- Illudin S/M : Contain an α,β-unsaturated ketone moiety critical for DNA alkylation and cytotoxicity. This compound lacks this feature due to ketone saturation, reducing its DNA-binding capacity .

- Dehydroilludin M : Retains a diketone structure, restoring partial cytotoxicity (IC₅₀ = 46 nM in HL-60 cells) compared to this compound (IC₅₀ = 100,000 nM) .

- Acylfulvene : A semisynthetic derivative of illudin S with a modified side chain, showing enhanced therapeutic index (IC₅₀ = 500 nM) .

Cytotoxicity and Anticancer Activity

Data from human leukemia (HL-60) cell assays highlight stark differences in potency:

| Compound | IC₅₀ (nM) | Source | Key Structural Feature |

|---|---|---|---|

| Illudin S/M | 10 | Clitocybe illudens | α,β-unsaturated ketone |

| This compound | 100,000 | C. illudens, G. vellereum | Saturated ketone |

| Dehydroilludin M | 46 | Semisynthetic | Diketone |

| Acylfulvene | 500 | Semisynthetic | Modified alkyl side chain |

| Isoilludin M | 3,800 | Fungal derivatives | Isomerized side chain |

- Mechanistic Insights : The α,β-unsaturated ketone in illudin S/M enables covalent binding to DNA, inducing G1-S phase cell cycle arrest. This compound’s saturated ketone prevents this interaction, reducing cytotoxicity by ~10,000-fold .

Biogenetic and Ecological Context

- Natural Occurrence : this compound coexists with illudin S/M in C. illudens, suggesting a shared biosynthetic pathway. Its production may represent a detoxification mechanism or metabolic branch point .

- Ecological Role : Illudin S/M act as potent mycotoxins, deterring herbivory. This compound’s lower toxicity implies a secondary ecological function, possibly as a signaling molecule or intermediate in stress responses .

Comparison with Non-Illudin Analogs

- Ptaquiloside: A fern-derived sesquiterpenoid with comparable DNA alkylation but higher IC₅₀ (7,700 nM), emphasizing the unique efficiency of illudin S/M .

- Bovistol: A fungal sesquiterpenoid with antiviral activity, contrasting this compound’s lack of reported antiviral effects .

Q & A

What experimental methodologies are critical for validating the synthesis and purity of Dihydroilludin M in novel research?

Basic Research Question

Methodological Answer:

For novel syntheses, researchers must combine spectroscopic characterization (NMR, HRMS) with chromatographic purity assessments (HPLC, TLC) and cross-validate results against existing literature. New compounds require elemental analysis and X-ray crystallography for structural confirmation, while known compounds should reference prior spectral data . Experimental sections must detail reaction conditions (solvents, catalysts, temperatures) and purification steps to ensure reproducibility. Data exceeding five compounds should be relegated to supplementary materials to maintain manuscript clarity .

How can researchers resolve contradictory data in studies investigating this compound’s mechanism of action?

Advanced Research Question

Methodological Answer:

Contradictory findings (e.g., varying IC50 values across cell lines) demand systematic re-evaluation of experimental variables, such as assay conditions (pH, incubation time), cell viability protocols (MTT vs. ATP-based assays), and compound stability. Researchers should employ orthogonal validation methods (e.g., CRISPR knockouts, isotopic labeling) and meta-analyses to identify confounding factors. Transparent reporting of negative results and raw datasets is essential to contextualize discrepancies .

What frameworks are optimal for designing hypothesis-driven studies on this compound’s bioactivity?

Basic Research Question

Methodological Answer:

The PICO framework (Population: target cells/organisms; Intervention: this compound dosage; Comparison: controls/analogs; Outcome: cytotoxicity/apoptosis markers) ensures alignment between hypotheses and experimental endpoints. For mechanistic studies, FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the selection of research questions, such as comparing its efficacy to illudin analogs . Pilot studies are critical to refine parameters like dose ranges and exposure times .

How should researchers address ethical and reproducibility challenges in in vivo studies of this compound?

Advanced Research Question

Methodological Answer:

In vivo studies require rigorous adherence to ARRIVE guidelines: pre-registering protocols, justifying sample sizes via power analysis, and disclosing randomization/blinding methods. Ethical approval must detail humane endpoints, anesthesia protocols, and compliance with institutional animal care standards (e.g., AAALAC). Replicability issues are mitigated by open-access sharing of strain-specific data (e.g., murine genotypes) and compound pharmacokinetic profiles .

What statistical approaches are robust for analyzing dose-response relationships in this compound toxicity studies?

Advanced Research Question

Methodological Answer:

Non-linear regression models (e.g., Hill equation, log-logistic curves) are standard for dose-response analysis. Researchers must report goodness-of-fit metrics (R², AIC) and validate assumptions via residual plots. For high-throughput screens, multiple-testing corrections (Bonferroni, Benjamini-Hochberg) reduce false positives. Bayesian hierarchical models are advantageous for integrating heterogeneous datasets (e.g., combining in vitro and in vivo data) .

How can systematic reviews optimize the synthesis of fragmented data on this compound’s structural analogs?

Advanced Research Question

Methodological Answer:

Follow PRISMA guidelines to search multiple databases (PubMed, Scopus, Embase) with Boolean operators (e.g., "this compound" AND (analog OR derivative)). Exclude non-peer-reviewed sources and apply risk-of-bias tools (ROBIS) to assess study quality. Data extraction should standardize metrics (e.g., % inhibition, EC50) and use forest plots to visualize effect-size heterogeneity. Cochrane Review Manager or RevMan software aids meta-analysis .

What strategies enhance the rigor of structure-activity relationship (SAR) studies for this compound derivatives?

Basic Research Question

Methodological Answer:

SAR studies require systematic modification of functional groups (e.g., hydroxyl, epoxide) paired with computational modeling (docking, MD simulations) to predict binding affinities. Validate predictions via in vitro assays (e.g., enzyme inhibition, target engagement). Use cheminformatics tools (Schrödinger, MOE) to calculate physicochemical descriptors (logP, PSA) and correlate with bioactivity .

How should researchers document negative or inconclusive results in this compound studies to avoid publication bias?

Advanced Research Question

Methodological Answer:

Negative results must be reported in dedicated repositories (e.g., Zenodo, Figshare) or journals (e.g., PLOS ONE) with full methodological transparency. Include raw data, instrument calibration records, and statistical power calculations. Use the STREGA (Strengthening the Reporting of Genetic Association Studies) framework for genetic toxicity studies to standardize reporting .

What criteria define a high-quality research question for grant proposals targeting this compound’s therapeutic potential?

Basic Research Question

Methodological Answer:

Grant proposals must align with FINER criteria:

- Feasible: Demonstrate access to validated compound libraries.

- Novel: Highlight gaps (e.g., unexplored targets in apoptosis pathways).

- Ethical: Address biosafety protocols for handling cytotoxic agents.

- Relevant: Link to unmet clinical needs (e.g., chemotherapy resistance). Include a dual abstract: one technical (for peer review) and one lay summary (for public dissemination) .

How can multi-omics approaches elucidate this compound’s polypharmacology?

Advanced Research Question

Methodological Answer:

Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map compound-induced pathway perturbations. Use network pharmacology tools (Cytoscape, STRING) to identify hub targets and off-pathway effects. Validate findings with CRISPRi/a screens and co-immunoprecipitation. Data should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) via platforms like MetaboLights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.